N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate
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Overview
Description
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is an intermediate compound in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound has a molecular weight of 808.78 and a molecular formula of C36H39F3N4O12S. It is primarily used in the pharmaceutical industry as a building block for the synthesis of Mirabegron derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting from the precursor compounds. The key steps include:
Formation of the trifluoroacetamido group: This step involves the reaction of a suitable amine with trifluoroacetic anhydride under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The triacetate ester can be hydrolyzed to yield the corresponding glucuronide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include the deacetylated glucuronide, oxidized derivatives, and substituted analogs .
Scientific Research Applications
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It serves as an intermediate in the synthesis of Mirabegron derivatives, which are used to treat overactive bladder.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is primarily related to its role as an intermediate in the synthesis of Mirabegron derivatives. Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of overactive bladder .
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Mirabegron O-Glucuronide: A metabolite of Mirabegron.
Other beta-3 adrenergic agonists: Compounds with similar pharmacological profiles.
Uniqueness
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which includes the trifluoroacetamido and glucuronide moieties. These functional groups confer distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of Mirabegron derivatives.
Properties
Molecular Formula |
C36H39F3N4O12S |
---|---|
Molecular Weight |
808.8 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39F3N4O12S/c1-19(44)51-28-29(52-20(2)45)31(53-21(3)46)33(55-30(28)32(48)50-4)54-26(23-8-6-5-7-9-23)17-43(34(49)36(37,38)39)15-14-22-10-12-24(13-11-22)41-27(47)16-25-18-56-35(40)42-25/h5-13,18,26,28-31,33H,14-17H2,1-4H3,(H2,40,42)(H,41,47)/t26-,28-,29-,30-,31+,33+/m0/s1 |
InChI Key |
HRNOEQMGBBJGTC-HUJUMBJWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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